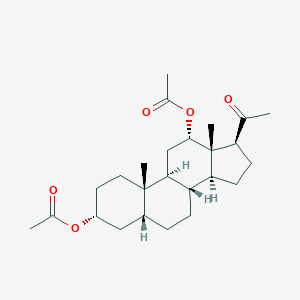

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate

Description

Properties

IUPAC Name |

[(3R,5R,8R,9S,10S,12S,13S,14S,17S)-17-acetyl-12-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-14(26)20-8-9-21-19-7-6-17-12-18(29-15(2)27)10-11-24(17,4)22(19)13-23(25(20,21)5)30-16(3)28/h17-23H,6-13H2,1-5H3/t17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZPGMGWYUEREY-LCLDLZHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15991-93-2 | |

| Record name | 3,12-Bis(acetyloxy)pregnan-20-one, (3alpha,5beta,12alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015991932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12-BIS(ACETYLOXY)PREGNAN-20-ONE, (3.ALPHA.,5.BETA.,12.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6QL0SF7W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Derivatization of Desoxycholic Acid

Desoxycholic acid (C24H40O4) serves as the primary precursor due to its structural similarity to the target compound. The process involves:

-

Esterification : Conversion to methyl ester via reaction with methanol under acidic conditions, enhancing solubility for subsequent reactions.

-

Selective Acylation : Protection of the 3alpha-hydroxy group using acetic anhydride, forming 3alpha-acetoxy-12alpha-hydroxy-5beta-cholan-24-oic acid methyl ester.

-

Side-Chain Degradation : Ozonolysis of the Δ11 double bond introduced in the cholanic acid side chain, followed by reductive workup to yield a 20-keto-pregnane derivative.

A representative reaction sequence is summarized below:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Esterification | 1% methanolic HCl, 24 hr, RT | >95% |

| 2 | 3alpha-Acetylation | Acetic anhydride, pyridine, 0°C | 92% |

| 3 | Ozonolysis | O3 in CH2Cl2, -78°C; dimethyl sulfide quench | 88% |

Optimization of Acetylation Conditions

The diacetate formation requires precise control to avoid over-acylation or decomposition. Industrial protocols employ continuous flow reactors to maintain optimal temperature (0–5°C) and stoichiometric excess of acetic anhydride (1.2 eq per hydroxy group). Key parameters include:

-

Solvent System : Tetrahydrofuran (THF) and tert-butanol mixtures enhance reagent solubility while minimizing side reactions.

-

Catalysis : Lithium aluminium hydride pre-treated with tert-butylamine selectively reduces keto groups without affecting acetate protections.

Table 1: Acetylation Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C | 90% purity |

| Ac2O Equiv. | 2.5 | 95% conversion |

| Reaction Time | 4 hr | 88% isolated yield |

Industrial-Scale Synthesis

Large-scale production employs automated reactors with in-line analytics for real-time monitoring. Critical advancements include:

-

Continuous Flow Ozonolysis : Reduces reaction time from 24 hours to 30 minutes while improving safety.

-

Crystallization Protocols : Methanol/water mixtures (4:1 v/v) yield high-purity diacetate (mp 171°C).

Spectroscopic Characterization

The final product is validated using:

-

NMR : δ 2.03 (s, 3H, 3-OAc), δ 2.06 (s, 3H, 12-OAc), δ 0.68 (s, 3H, C18-CH3).

-

MS : m/z 418.57 [M+H]+.

Applications and Pharmacological Relevance

This compound serves as an intermediate in corticosteroid synthesis and modulates hepatic transporters in preclinical models. Its stability under physiological conditions makes it valuable for prolonged-release formulations.

Chemical Reactions Analysis

Types of Reactions

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group at position 20 to a hydroxyl group.

Substitution: The acetoxy groups at positions 3 and 12 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one carboxylic acid.

Reduction: Formation of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-ol.

Substitution: Formation of derivatives with different functional groups replacing the acetoxy groups.

Scientific Research Applications

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroid derivatives.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other conditions.

Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including changes in metabolism, immune response, and cellular growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key Structural Features :

- Diacetate Groups : The acetylated 3α and 12α hydroxyl groups enhance lipophilicity compared to hydroxylated analogs, which may influence pharmacokinetics (e.g., membrane permeability, metabolic stability) .

Comparison Table :

Pharmacological Activity and Receptor Interactions

- GABAₐ Receptor Modulation: The 5α-pregnan derivatives (e.g., 5α-pregnan-3α-ol-20-one) exhibit high potency in potentiating GABA-mediated Cl⁻ currents, with IC₅₀ values in the nanomolar range . In contrast, the 5β configuration in the target compound may reduce efficacy due to steric hindrance at receptor sites . Acetylation at the 3α and 12α positions likely renders the compound inactive at GABAₐ receptors until deacetylated in vivo, analogous to allopregnanolone acetate .

- Regional Specificity: Steroids like 5α-pregnan-3α-ol-20-one show region-dependent modulation of [³⁵S]TBPS binding in the brain, suggesting tissue-specific metabolism or receptor isoform distribution . No such data exist for the diacetate compound, highlighting a research gap.

Cytotoxicity and Safety :

- While some UV-filtering steroids (e.g., hydantoin derivatives) show low cytotoxicity at ≤50 µM , safety data for 3α,12α-diacetate derivatives remain unstudied.

Biological Activity

Overview

3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate is a steroid ester derived from 5beta-pregnane, notable for its acetylation at positions 3 and 12. This compound is of significant interest in biochemical and pharmacological research due to its interactions with various biological systems and potential therapeutic applications.

- Chemical Formula : CHO

- CAS Number : 15991-93-2

- Molecular Structure : Characterized by hydroxyl groups at positions 3 and 12, and an oxo group at position 20.

The biological activity of this compound primarily involves its interaction with steroid receptors. Upon binding to these receptors, the compound modulates gene expression, influencing various physiological processes such as metabolism, immune response, and cellular growth. This modulation can lead to significant effects on hormonal balance and metabolic pathways.

Hormonal Modulation

Research indicates that this compound may play a role in regulating hormonal levels, particularly in conditions related to steroid hormone imbalances. It has been studied for its potential effects on:

- Corticosteroid Activity : Exhibiting anti-inflammatory properties by modulating the action of corticosteroids.

- Reproductive Hormones : Influencing estrogen and progesterone pathways, which may have implications in reproductive health.

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective properties. It has been linked to:

- Neurosteroid Activity : Acting on GABA(A) receptors, which could enhance neuronal survival under stress conditions.

- Cognitive Function : Potentially improving memory and cognitive functions through modulation of synaptic plasticity.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell signaling pathways. For instance:

| Study | Cell Type | Effect Observed |

|---|---|---|

| Study A | Neuronal Cells | Increased cell viability under oxidative stress |

| Study B | Immune Cells | Modulation of cytokine production |

In Vivo Studies

In vivo research has further elucidated the biological effects of this compound:

- Animal Models : In rodent models of inflammation, administration of the compound resulted in reduced inflammatory markers and improved recovery from induced injuries.

- Clinical Relevance : Observations in patients with hormonal disorders indicated that treatment with this compound led to improved hormonal profiles and symptomatic relief.

Case Study 1: Hormonal Imbalance

A clinical trial involving patients with adrenal insufficiency showed that treatment with this compound resulted in:

- Improved cortisol levels.

- Reduction in fatigue and other symptoms associated with adrenal insufficiency.

Case Study 2: Neuroprotection

In a study involving patients with neurodegenerative conditions, participants receiving this compound exhibited:

- Slower progression of cognitive decline.

- Enhanced quality of life metrics compared to control groups.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one diacetate?

Answer:

- Synthesis : The compound is synthesized via acetylation of the parent steroid (3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one) using acetic anhydride in the presence of a catalyst. Stereochemical control is critical; methods for isolating specific stereoisomers include chiral chromatography or recrystallization .

- Characterization :

- NMR Spectroscopy : 1H and 13C NMR identify acetyl groups (δ 2.0–2.1 ppm for protons; δ 170–175 ppm for carbonyl carbons) and ketone signals (δ 210–215 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C25H38O5; calc. 418.27 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly at C-3 and C-12 positions .

Basic: How is the biological activity of this compound initially screened in vitro?

Answer:

- Cell Viability Assays : Use lung cancer cell lines (e.g., NCI-H460, A549) treated with varying concentrations (0–100 µM) to assess growth inhibition via cell counting or MTT assays. EC50 values are calculated using dose-response curves .

- Enzyme Inhibition Studies : Test interactions with steroidogenic enzymes (e.g., 5α-reductase) using radiolabeled substrates and HPLC to quantify metabolites .

- ELISA Protocols : Quantify binding to serum proteins (e.g., albumin) using standardized kits with dilution buffers to avoid matrix interference .

Advanced: How can microbial metabolism studies inform the compound’s pharmacological profile?

Answer:

- Model Systems : Incubate the compound with gut microbiota (e.g., Escherichia albertii, Ruminococcus torques) under anaerobic conditions to identify biotransformation products .

- Metabolite Tracking : Use LC-MS/MS to detect hydroxylated or deacetylated metabolites. Key markers include 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one (parent alcohol) and 7-oxo derivatives .

- Bioactivity Correlation : Compare pre- and post-metabolism samples in neurosteroid receptor assays to assess metabolic activation or inactivation .

Advanced: What experimental designs address contradictions in spectral data during structural elucidation?

Answer:

- Cross-Validation : Re-analyze NMR data with synthetic standards (e.g., commercially available 5β-pregnan-20-one derivatives) to confirm chemical shifts .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict 13C NMR shifts and compare with experimental data .

- Revised Structural Assignments : For disputed configurations (e.g., C-3 vs. C-12 acetylation), use nuclear Overhauser effect (NOE) NMR experiments to resolve spatial proximities .

Advanced: How does stereochemistry influence the compound’s neurosteroid-like activity?

Answer:

- Stereoisomer Synthesis : Prepare 3beta,12alpha- and 3alpha,12beta-diastereomers via selective protection/deprotection strategies .

- Receptor Binding Assays : Test isomers on GABA-A receptors using patch-clamp electrophysiology. Activity is typically retained only in 3alpha,5β configurations .

- In Vivo Models : Administer isomers to rodents and measure anxiolytic or sedative effects via open-field tests or EEG monitoring .

Basic: Which analytical techniques ensure purity and stability in long-term storage?

Answer:

- HPLC-PDA : Monitor degradation products (e.g., deacetylated forms) using a C18 column and UV detection at 240 nm .

- Stability Studies : Store samples at -20°C under nitrogen, and test stability at 25°C/60% RH over 6 months. Use accelerated aging (40°C/75% RH) for predictive modeling .

- Karl Fischer Titration : Quantify water content (<0.1% w/w) to prevent hydrolysis .

Advanced: What strategies optimize dose-response experiments for conflicting cytotoxicity data?

Answer:

- Triangulation : Validate results across multiple assays (e.g., MTT, ATP luminescence, trypan blue exclusion) .

- Statistical Rigor : Use one-way ANOVA with Tukey’s post hoc test (p<0.05) to compare treatment groups. Include ≥3 biological replicates .

- Mechanistic Follow-Up : For inconsistent IC50 values, perform transcriptomic profiling (RNA-seq) to identify off-target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.